molecular formula C8H6BrNO4 B1274442 3-Bromo-4-methyl-5-nitrobenzoic acid CAS No. 34545-20-5

3-Bromo-4-methyl-5-nitrobenzoic acid

Cat. No. B1274442
CAS RN: 34545-20-5
M. Wt: 260.04 g/mol
InChI Key: JEOLKHVBUQVYCK-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitrobenzoic acid, also known as BMBNA, is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid, which is soluble in hot water and methanol. BMBNA has a variety of applications in the scientific research field, including synthesis, structure determination, and mechanistic studies. In addition, BMBNA has been used in biochemical and physiological studies, and its advantages and limitations for lab experiments have been studied.

Scientific Research Applications

Synthesis Processes

  • 3-Bromo-4-methyl-5-nitrobenzoic acid has been employed in various synthesis processes. For example, it's used as a starting material or intermediate in complex synthesis pathways. In the synthesis of chlorantraniliprole, a type of insecticide, 3-methyl-2-nitrobenzoic acid undergoes several reactions, including esterification, reduction, chlorination, and aminolysis, to yield key intermediates. These intermediates are then amidated with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to produce the target product (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Chemical Reactions and Mechanisms

  • The compound is involved in various chemical reactions, such as nitration, which is a part of the substitution reactions of benzo[b]thiophen derivatives. Studies have shown the formation of different nitrobenzo[b]thiophen derivatives through nitration processes involving 3-bromo-2-methylbenzo[b]thiophen (J. Cooper & R. M. Scrowston, 1972). Additionally, aromatic nucleophilic substitution reactions with rearrangement have been observed with 3-bromo-2-nitrobenzo[b]thiophene and various amines, leading to the formation of unexpected isomers (F. Guerrera, L. Salerno, L. Lamartina, & D. Spinelli, 1995).

Crystallographic and Electronic Structure Studies

  • The crystallographic structure of related benzoic acid derivatives, including compounds similar to this compound, has been studied using X-ray powder diffraction. These studies provide insights into the molecular geometry, nature of intermolecular interactions, and electronic structure of these compounds, which are essential for understanding their chemical properties and potential applications (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019).

Stability and Degradation Studies

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLKHVBUQVYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290303
Record name 3-Bromo-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34545-20-5
Record name 3-Bromo-4-methyl-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34545-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methyl-5-nitro-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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